molecular formula C35H34O5 B1615935 Etamestrol CAS No. 73764-72-4

Etamestrol

Cat. No.: B1615935
CAS No.: 73764-72-4
M. Wt: 534.6 g/mol
InChI Key: FMEKKTLRKMEQKJ-RCJJHWPHSA-N
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Description

Etamestrol, also known as 7α-methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-1,3,17-triol 1,3-dibenzoate, is a synthetic, steroidal estrogen. It was first synthesized in 1979 and is described as an ovulation inhibitor or hormonal contraceptive. Despite its potential, it was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etamestrol is synthesized through a series of chemical reactions involving the modification of steroidal structuresThe reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions. The use of high-purity reagents and stringent quality control measures would be essential to produce this compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Etamestrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: The benzoate groups can be substituted with other ester groups through transesterification reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Acid or base catalysts are used for transesterification reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of new ester derivatives.

Scientific Research Applications

Mechanism of Action

Etamestrol exerts its effects by binding to estrogen receptors in the body. This binding leads to the modulation of gene expression and the regulation of various physiological processes, including the inhibition of ovulation. The molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in the regulation of reproductive functions .

Comparison with Similar Compounds

    Estradiol: A natural estrogen with similar binding properties but different structural features.

    Ethinyl estradiol: A synthetic estrogen used in many hormonal contraceptives.

    Estetrol: Another synthetic estrogen with unique properties and applications.

Uniqueness of Etamestrol: this compound’s unique structure, with its ethynyl and benzoate groups, provides distinct binding affinities and biological activities compared to other estrogens. Its potential as an ovulation inhibitor sets it apart from other synthetic estrogens .

Properties

CAS No.

73764-72-4

Molecular Formula

C35H34O5

Molecular Weight

534.6 g/mol

IUPAC Name

[(7R,8S,9S,13S,14S,17R)-1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C35H34O5/c1-4-35(38)18-16-28-30-22(2)19-25-20-26(39-32(36)23-11-7-5-8-12-23)21-29(31(25)27(30)15-17-34(28,35)3)40-33(37)24-13-9-6-10-14-24/h1,5-14,20-22,27-28,30,38H,15-19H2,2-3H3/t22-,27+,28+,30-,34+,35+/m1/s1

InChI Key

FMEKKTLRKMEQKJ-RCJJHWPHSA-N

SMILES

CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Isomeric SMILES

C[C@@H]1CC2=C([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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